
2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- is a chemical compound with the molecular formula C12H10Cl2N2 It is a derivative of pyridine, characterized by the presence of chlorine atoms and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- typically involves the reaction of 5-chloro-3-(4-chlorophenyl)-2-pyridinamine with methylating agents. Common methylating agents include methyl iodide or dimethyl sulfate, which react under basic conditions to introduce the methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives of the original compound.
Reduction: Dechlorinated or reduced pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
科学的研究の応用
2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
- 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
- 3,5-Dichloro-N-(4-chlorophenyl)-2,6-dimethyl-4-pyridinamine
- 3,5-Dichloro-N-(4-methoxyphenyl)-2,6-dimethyl-4-pyridinamine
Uniqueness
2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
823202-05-7 |
|---|---|
分子式 |
C12H10Cl2N2 |
分子量 |
253.12 g/mol |
IUPAC名 |
5-chloro-3-(4-chlorophenyl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C12H10Cl2N2/c1-15-12-11(6-10(14)7-16-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16) |
InChIキー |
HHSLDIBNUSFZQX-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=N1)Cl)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane](/img/structure/B14211466.png)
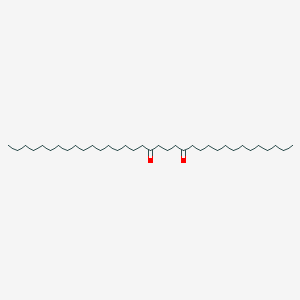
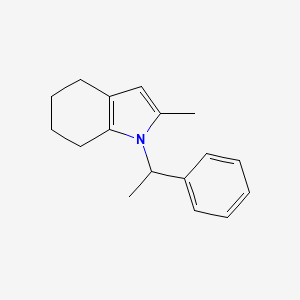
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
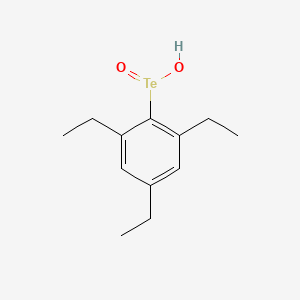
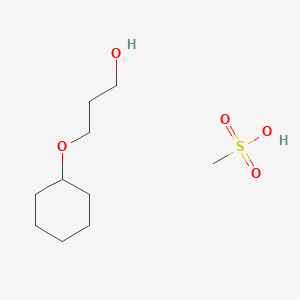
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
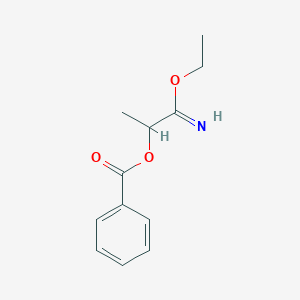
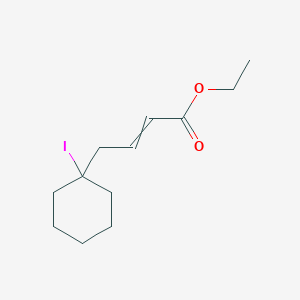
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
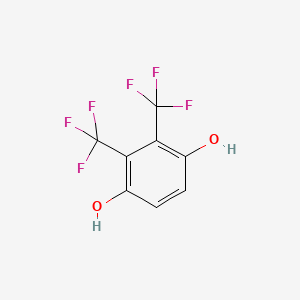
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
